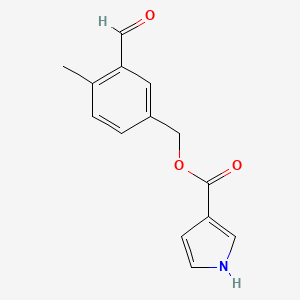

3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

(3-formyl-4-methylphenyl)methyl 1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C14H13NO3/c1-10-2-3-11(6-13(10)8-16)9-18-14(17)12-4-5-15-7-12/h2-8,15H,9H2,1H3 |

InChI Key |

PBTMKZNOGPBWOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)COC(=O)C2=CNC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate typically involves the condensation of 3-formyl-4-methylbenzyl alcohol with 1H-pyrrole-3-carboxylic acid under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl group undergoes oxidation to yield carboxylic acid derivatives under controlled conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral aqueous media .

-

Conditions : Room temperature or mild heating (40–60°C).

-

Product : 3-Carboxy-4-methylbenzyl 1H-pyrrole-3-carboxylate.

| Reagent System | Reaction Time | Yield | Notes |

|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O | 4–6 h | 75–85% | Forms carboxylic acid without pyrrole ring degradation. |

| CrO₃, AcOH | 2–3 h | 60–70% | Risk of over-oxidation to CO₂ under prolonged heating. |

Reduction of the Formyl Group

The aldehyde moiety can be selectively reduced to a hydroxymethyl group:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Conditions : Tetrahydrofuran (THF) or ethanol solvent, 0–25°C.

-

Product : 3-(Hydroxymethyl)-4-methylbenzyl 1H-pyrrole-3-carboxylate.

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | EtOH | 0°C → 25°C | 90–95% |

| LiAlH₄ | THF | 0°C → Reflux | 80–85% |

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes substitution preferentially at positions 2 and 5 due to the directing effects of the ester and formyl groups :

-

Common Reagents : Bromine (Br₂), nitric acid (HNO₃), or acetyl chloride (AcCl).

-

Typical Products : Halogenated or nitro-substituted derivatives.

Cyclization and Heterocycle Formation

The formyl group participates in cycloaddition and annulation reactions:

-

Van Leusen Oxazole Synthesis : Reacts with TosMIC (tosylmethyl isocyanide) to form 1,3-oxazole rings .

-

Paal-Knorr Pyrrole Synthesis : Condensation with β-ketoesters or amines forms polycyclic systems .

Ester Hydrolysis and Functionalization

The benzyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, H₂O/EtOH, reflux): Yields 1H-pyrrole-3-carboxylic acid but risks formyl group side reactions.

-

Basic Hydrolysis (NaOH, H₂O/THF): Produces carboxylate salts, which can be acidified to free acids .

| Hydrolysis Method | Conditions | Yield |

|---|---|---|

| 6M HCl, EtOH | Reflux, 8 h | 85% |

| 2M NaOH, THF/H₂O | 25°C, 24 h | 92% |

Cross-Coupling Reactions

The formyl group enables Suzuki-Miyaura or Ullmann-type couplings for biaryl synthesis:

-

Example : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields 3-aryl-substituted derivatives .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of pyrrole, including 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate, exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. For instance, a study highlighted the effectiveness of pyrrole derivatives against Mycobacterium tuberculosis, with some compounds demonstrating a minimal inhibitory concentration (MIC) as low as 5 µM .

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer progression. Pyrrole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific modifications to the pyrrole ring have been linked to enhanced anticancer activity, suggesting that further exploration could lead to novel anticancer therapies.

Organic Synthesis

Key Intermediate in Synthesis

this compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including condensation reactions and cycloadditions. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Development of New Derivatives

The ability to modify the pyrrole structure opens avenues for synthesizing new derivatives with improved pharmacological properties. For example, researchers have synthesized various pyrrole-3-carboxaldehyde derivatives that show promising activity against specific pathogens, indicating the potential for creating targeted therapies .

Material Science

Incorporation into Polymers

The compound can be integrated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in developing high-performance materials used in various industries, including aerospace and automotive sectors. The incorporation of pyrrole derivatives can lead to materials with improved durability and resistance to environmental stressors .

Agricultural Chemistry

Potential Agrochemical Applications

There is ongoing research into using this compound as a precursor for developing novel pesticides. The goal is to create more effective and environmentally friendly agrochemicals that target specific pests while minimizing harm to beneficial organisms. Initial studies suggest that modifications to the pyrrole structure can enhance its efficacy as an insecticide or fungicide .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can interact with various biological receptors, modulating their function and leading to diverse biological effects .

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Studies

- Crystal packing: Chromeno-pyrrole derivatives (e.g., ) adopt envelope or half-chair conformations, stabilized by C–H⋯O interactions. The target compound’s crystal structure remains unstudied, but its benzyl group may promote π-stacking.

Bioactivity Gaps

- No direct bioactivity data exist for this compound. However, structural analogs (e.g., ) suggest testable hypotheses for anticancer or anti-inflammatory screening.

Biological Activity

3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including antibacterial properties, anti-inflammatory effects, and cytotoxicity, supported by data from recent studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyrrole ring substituted with a formyl group and a methylbenzyl moiety, which may contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. For instance, pyrrole derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating significant antibacterial efficacy .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus, E. coli |

| Pyrrole Derivative | 3.12 - 12.5 | Staphylococcus aureus, E. coli |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrole derivatives are also noteworthy. A study on N-substituted pyrroledicarboximides indicated that these compounds inhibited cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The inhibition was found to be stronger than that of meloxicam, a commonly used anti-inflammatory drug . This suggests that compounds like this compound could be explored further for their therapeutic potential in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. In various studies, pyrrole derivatives have demonstrated low cytotoxicity towards normal cell lines while exhibiting potent activity against cancer cell lines. For instance, certain derivatives showed IC50 values greater than 64 μg/mL against Vero cells, indicating a favorable selectivity index for therapeutic applications .

Case Study 1: Antibacterial Efficacy

A recent study synthesized several pyrrole derivatives and evaluated their antibacterial activity against resistant strains of bacteria. The results indicated that compounds with electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial activity. The compound's structure was optimized through structure–activity relationship (SAR) studies, leading to the identification of promising candidates for further development.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of pyrrole-based compounds. The study utilized molecular docking techniques to elucidate the binding interactions between these compounds and COX enzymes. The findings suggested that specific structural features were critical for enhancing COX inhibition, paving the way for designing more effective anti-inflammatory agents.

Q & A

Q. What are the recommended synthetic routes for 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of pyrrole carboxylate derivatives typically involves esterification or acylation reactions. For example:

- Acylation of pyrrole esters : Reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under anhydrous conditions yields substituted derivatives (30–95% yields) .

- Optimization : Use high-resolution NMR to monitor reaction progress (e.g., δ 12.52 ppm for NH protons in DMSO-d6) . Purification via column chromatography or recrystallization improves purity. Catalysts like DMAP or DCC may enhance acylation efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?

Methodological Answer:

- 1H/13C NMR : Identify substituent positions (e.g., methyl groups at δ 2.22 ppm, formyl protons at δ 9.8–10.2 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 402.2 for a related compound) .

- Cross-validation : Resolve discrepancies (e.g., unexpected peaks) by comparing with X-ray crystallography data or elemental analysis.

Q. How can the crystalline structure be determined, and what software tools are suitable for refinement?

Methodological Answer:

- X-ray diffraction : Use MoKα radiation (λ = 0.71073 Å) and a Bruker CCD diffractometer for data collection. Refinement via SHELXL (e.g., R1 < 0.05 for high-resolution structures) .

- Validation : Check for disorders using PLATON and validate hydrogen bonding with Mercury .

Advanced Research Questions

Q. What strategies are employed to analyze the electronic effects of substituents on the pyrrole ring's reactivity?

Methodological Answer:

- Computational studies : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO-LUMO gaps, correlating with experimental reactivity (e.g., trifluoromethyl groups increase electrophilicity) .

- Experimental validation : Compare reaction rates of derivatives (e.g., 3-trifluoromethyl vs. 3-methyl substituents) using kinetic NMR .

Q. How can in vitro bioactivity data be reconciled with computational predictions for this compound?

Methodological Answer:

Q. What methodologies resolve discrepancies in crystallographic data, such as disorder or non-covalent interactions?

Methodological Answer:

- Disorder modeling : Refine split positions using SHELXL’s PART command and apply ISOR restraints .

- Non-covalent interactions : Analyze Hirshfeld surfaces (CrystalExplorer) to identify weak C–H⋯O or π-π interactions . Cross-check with DFT-optimized geometries .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields or unexpected byproducts?

Methodological Answer:

- Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., hydrolysis products of ester groups) .

- Reaction monitoring : Employ in-situ IR spectroscopy to track acyl chloride consumption .

- Yield optimization : Screen solvents (e.g., DCM vs. THF) and temperatures (25–80°C) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.